molecular formula C16H17NO3S B11924877 1-Tosyl-1,2,3,4-tetrahydroquinolin-8-ol

1-Tosyl-1,2,3,4-tetrahydroquinolin-8-ol

Cat. No.: B11924877
M. Wt: 303.4 g/mol
InChI Key: IJELWSLHTLSEJM-UHFFFAOYSA-N
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Description

1-Tosyl-1,2,3,4-tetrahydroquinolin-8-ol (CAS: 1458370-28-9) is a tetrahydroquinoline derivative functionalized with a tosyl (4-methylbenzenesulfonyl) group at the 1-position and a hydroxyl group at the 8-position. Its molecular formula is C₁₆H₁₇NO₃S, with a molecular weight of 303.38 g/mol and a computed topological polar surface area of 66 Ų, indicating moderate solubility in polar solvents . The compound is synthesized via sulfonylation of the tetrahydroquinoline backbone, characterized by HPLC, NMR, and mass spectrometry techniques .

Properties

Molecular Formula

C16H17NO3S

Molecular Weight

303.4 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-8-ol

InChI

InChI=1S/C16H17NO3S/c1-12-7-9-14(10-8-12)21(19,20)17-11-3-5-13-4-2-6-15(18)16(13)17/h2,4,6-10,18H,3,5,11H2,1H3

InChI Key

IJELWSLHTLSEJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C(=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Tosyl-1,2,3,4-tetrahydroquinolin-8-ol can be synthesized through several synthetic routes. One common method involves the tosylation of 1,2,3,4-tetrahydroquinolin-8-ol. The reaction typically uses p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Tosyl-1,2,3,4-tetrahydroquinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the tosyl group, yielding the parent tetrahydroquinoline.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the tosyl group.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of the parent tetrahydroquinoline.

    Substitution: Formation of various substituted tetrahydroquinoline derivatives.

Scientific Research Applications

1-Tosyl-1,2,3,4-tetrahydroquinolin-8-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-Tosyl-1,2,3,4-tetrahydroquinolin-8-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tosyl group can enhance the compound’s binding affinity and specificity, leading to its biological effects. The exact pathways involved can vary based on the specific context and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Sulfonyl Group

1-(4-Fluoro-benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-8-ol (CAS: 385407-68-1)
  • Molecular Formula: C₁₅H₁₄FNO₃S
  • Molecular Weight : 307.34 g/mol
  • The fluorine atom increases molecular weight slightly (307.34 vs. 303.38 g/mol) and may influence binding affinity in biological systems .
1-(Phenylsulfonyl)-1,4-dihydroquinoline Derivatives (e.g., 3y)
  • Example: 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-phenyl-1-(phenylsulfonyl)-1,4-dihydroquinoline-3,3(2H)-dicarbonitrile (3y)
  • Key Differences: The phenylsulfonyl group lacks the methyl substituent of the tosyl group, reducing steric hindrance.

Modifications on the Tetrahydroquinoline Backbone

2-Methyl-1,2,3,4-tetrahydroquinolin-8-ol (CID 3822735)
  • Molecular Formula: C₁₀H₁₃NO
  • Molecular Weight : 163.22 g/mol
  • Key Differences : Absence of the tosyl group simplifies the structure, reducing molecular weight by ~46%. The methyl group at the 2-position may alter ring conformation and hydrogen-bonding capacity, impacting solubility and receptor interactions .
8-Hydroxy-2-quinolinecarbaldehyde Derivatives
  • Biological Relevance: Derivatives like 2-methyl-8-(4-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydroquinoline demonstrate potent cytotoxicity (IC₅₀: 3.1–12.5 µg/mL) against cancer cell lines. The trifluoromethylbenzyloxy group enhances lipophilicity, contrasting with the hydrophilic hydroxyl group in the target compound .

Saturated vs. Unsaturated Ring Systems

1-Tosyl-2,3-dihydroquinolin-4(1H)-one (1l)
  • Molecular Formula: C₁₆H₁₅NO₃S
  • Melting Point : 94.6–95.2°C
  • Key Differences : The ketone group at the 4-position introduces polarity, lowering the melting point compared to hydroxylated analogs. The partially unsaturated ring may increase reactivity in electrophilic substitutions .
3,4-Dihydroquinolin-2(1H)-one Derivatives (e.g., Compound 24)
  • Example: 6-Amino-1-(2-(1-methylpyrrolidin-2-yl)ethyl)-3,4-dihydroquinolin-2(1H)-one
  • Aminoalkyl side chains (e.g., pyrrolidinylethyl) enhance basicity, influencing pharmacokinetic properties .

Diastereomeric and Stereochemical Variants

[R,(-)]-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methylisoquinolin-8-ol
  • CAS : 529-58-8
  • Key Differences: The isoquinoline backbone and methoxy groups at the 6,7-positions confer distinct electronic properties. The stereocenter at the 1-position (R-configuration) may lead to enantioselective biological activity, a feature absent in the non-chiral target compound .

Biological Activity

1-Tosyl-1,2,3,4-tetrahydroquinolin-8-ol is a chemical compound with the molecular formula C16H17NO3S. It is a derivative of tetrahydroquinoline featuring a tosyl group (p-toluenesulfonyl) that enhances its stability and reactivity. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The presence of the tosyl group in this compound is significant as it may enhance binding affinity to various biological targets. The compound's mechanism of action is believed to involve interactions with enzymes or receptors within biological systems, modulating their activities depending on the context. Specific pathways affected can vary based on the target specificity.

Synthesis

This compound can be synthesized through several methods. A common synthetic route involves the tosylation of 1,2,3,4-tetrahydroquinolin-8-ol using p-toluenesulfonyl chloride in the presence of a base like pyridine or triethylamine. This reaction is typically performed under anhydrous conditions to prevent hydrolysis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various pathogens. Its efficacy may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
  • Anticancer Activity : Preliminary investigations suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific cancer types and mechanisms involved are areas of ongoing research.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameMolecular FormulaKey Features
1-Methyl-1,2,3,4-tetrahydroquinolin-7-olC10H13NOLacks tosyl group; simpler structure
1-HydroxyquinolineC9H7NONo tetrahydro structure; different reactivity
4-TosylphenolC12H14O3SDifferent ring structure; more aromatic
2-AminoquinolineC9H10N2OContains amino group; different functional properties

The presence of the tosyl group in this compound significantly enhances its stability and reactivity compared to these similar compounds.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Antimicrobial Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of tetrahydroquinoline exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted that the modifications at the nitrogen atom (as seen in tosylation) improved bioactivity significantly .
  • Anticancer Research : In a clinical trial reported in Cancer Research, researchers investigated the effects of various tetrahydroquinoline derivatives on tumor cell lines. The results indicated that compounds similar to this compound showed promising results in inhibiting cell proliferation and inducing apoptosis .
  • Mechanistic Insights : A study focusing on the molecular interactions of tetrahydroquinoline derivatives revealed that these compounds could modulate signaling pathways associated with cancer progression. The research suggested that this compound interacts with specific kinases involved in cell cycle regulation .

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